Phytosterols

Descripción general

Descripción

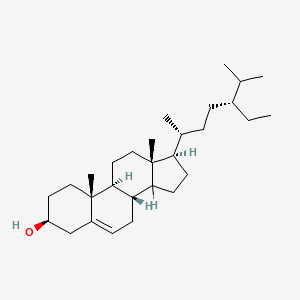

Phytosterols, also known as plant sterols, are a family of molecules related to cholesterol. They are found naturally in a variety of plants and serve as structural components of biological membranes . More than 250 sterols and related compounds have been identified . They are often added to foods and supplements to enhance heart health by lowering cholesterol levels .

Synthesis Analysis

This compound are particularly found in oil seeds such as maize, soybean, and rapeseed oil . The extraction and isolation techniques of this compound are difficult and time-consuming . The growing demand for this compound encourages the development of easy-to-use technologies for extracting and isolating them from various plant sources .Molecular Structure Analysis

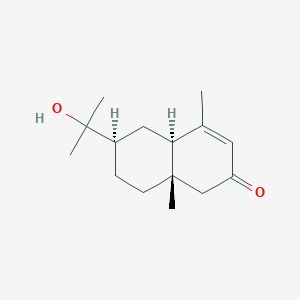

This compound have a fused polycyclic structure and vary in carbon side chains and/or presence or absence of a double bond (saturation) . They are divided into 4,4-dimethyl this compound, 4-monomethyl this compound, and 4-desmethyl this compound based on the location of methyl groups at the carbon-4 position .Chemical Reactions Analysis

This compound are known for their ability to lower blood cholesterol by competing with absorption of cholesterol from the diet and reabsorption of bile cholesterol . They can also activate the liver X receptor α-CPY7A1 mediated bile acids excretion pathway and accelerate the transformation and metabolism of cholesterol .Physical And Chemical Properties Analysis

This compound are crystalline compounds with high melting temperatures . They occur as free compounds, fatty acid esters, glycosides, and acyl derivatives . They are insoluble in water but soluble in hydrophobic solvents .Aplicaciones Científicas De Investigación

1. Diabetic Management and Cardiovascular Health

- Phytosterols in Diabetic Management : β-sitosterol, a major phytosterol, exhibits biological actions like anti-inflammatory, lipid-lowering effects, and anti-diabetic activities. It's being explored as a supplement for managing diabetes and other life-threatening diseases (Babu & Jayaraman, 2020).

- Cardiovascular Disease Prevention : this compound have been studied for their role in lowering LDL cholesterol, potentially reducing cardiovascular risk. They are incorporated into functional foods as therapeutic dietary options (Escolà-Gil, 2019).

2. Neurodegenerative Diseases

- This compound in Neurodegeneration : Certain this compound, like stigmasterol and β-sitosterol, have been found to exhibit activities related to neurodegenerative diseases, making them a subject of interest in this field (Sharma et al., 2021).

3. Anticancer Properties

- This compound in Cancer Prevention : Studies have shown that this compound may have anti-cancer properties, reducing primary and metastatic tumor burden across various cancer sites (Cioccoloni et al., 2020).

4. Bioavailability and Extraction

- Bioavailability Issues : this compound' absorption in the human intestine is limited, which presents challenges in maximizing their health benefits (Dudekula et al., 2022).

- Extraction Techniques : Various methods, including solvent extraction and supercritical CO2 extraction, are being researched for efficient phytosterol extraction from plant sources (Ms et al., 2018).

5. Structural and Functional Analysis

- Structural Diversity and Functions : this compound serve as precursors for bioactive compounds and are integral to the structure and function of plant cell membranes (Moreau et al., 2018).

6. Nutraceutical Applications

- This compound in Food Products : Their incorporation into food products for cholesterol-lowering and disease risk reduction is well-documented (Kalliny & Zawistowski, 2019).

Mecanismo De Acción

Phytosterols follow food into the digestive tract, bind to the sterol transporter Niemann-pick C1-like 1 (NPC1L1) located in the apical membrane of intestinal cells in the intestinal lumen, and are then absorbed by intestinal epithelial cells . Some studies have identified this compound as key modulators of glucose metabolism, through acting on AMP-activated kinase (AMPK) activation or peroxisome proliferator-activated receptors (PPARs) to transcriptional regulation pathways .

Safety and Hazards

Direcciones Futuras

The growing demand for phytosterols encourages the development of easy-to-use technologies for extracting and isolating them from various plant sources . Supercritical fluid extraction is the emerging technique to extract this compound due to its efficiency . The use of this compound as supplements or functional foods to control Low Density Lipoprotein (LDL) cholesterol levels should be preceded by the assessment of some relevant individual characteristics .

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26?,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJWDPNRJALLNS-ICLVQLPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949109-75-5, 68441-03-2 | |

| Record name | Phytosterols | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phytosterols CAS 949109-75-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEG-10 Rapeseed Sterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2S,11R,12S,13R,16R,17R,19S)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1254659.png)